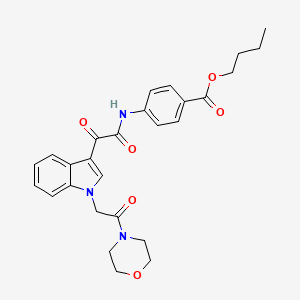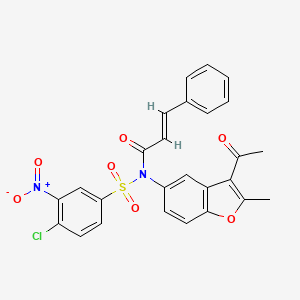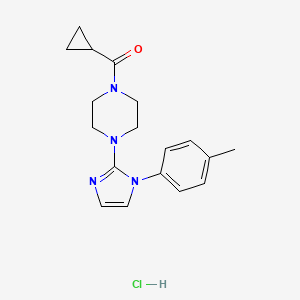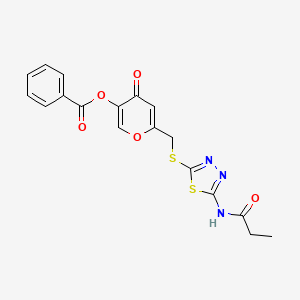![molecular formula C14H12N4S B2682661 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-78-3](/img/structure/B2682661.png)
4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C14H12N4S and a molecular weight of 268.337 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, involves appropriate synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” consists of a benzyl group, a pyridin-4-yl group, and a 1,2,4-triazole-3-thiol group . The triazole ring in the structure contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” include a molecular weight of 268.337 and a molecular formula of C14H12N4S .Scientific Research Applications
Pharmacological Potentials
Triazole compounds, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Anticonvulsant Activity
The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant activity . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could potentially be used in the treatment of seizures and related disorders.
Antitumor Activity
The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones also showed antitumor activity . This indicates that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in cancer treatment.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole ring in their structure, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are characterised by multidirectional biological activity, including significant antibacterial activity . This suggests potential use in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens.
Anticancer Activity
A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in the development of new anticancer drugs.
Metal-Organic Frameworks
Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4 H -1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes have been hydrothermally synthesized and structurally characterized . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in the synthesis of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
properties
IUPAC Name |
4-benzyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-16-13(12-6-8-15-9-7-12)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAKJNMGGTEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)
![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)


![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)
![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)